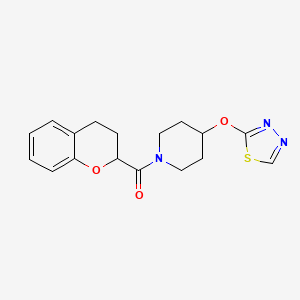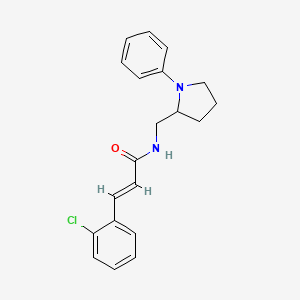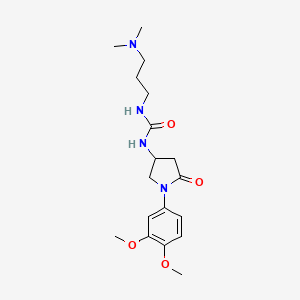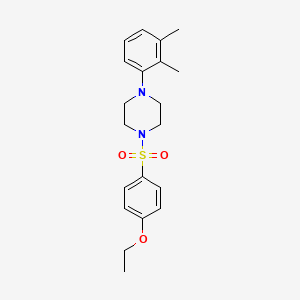![molecular formula C22H25N3O2 B2958769 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 579439-60-4](/img/structure/B2958769.png)
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, also known as IBP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a pyrrolidinone derivative that belongs to the class of benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Imidazole-based compounds, including derivatives similar to the specified chemical structure, have shown promising anticancer activities. Sharma et al. (2014) synthesized a series of new imidazole derivatives and evaluated their anticancer potential against a panel of human cancer cell lines. Their findings highlight the capacity of these compounds to induce apoptosis and cellular senescence in cancer cells, showcasing their potential as novel anticancer agents (Sharma et al., 2014).
Synthesis and Reactivity
Research on the synthesis and reactivity of compounds with structural similarities to 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one has been conducted to explore their potential in creating new chemical entities. Khalafy et al. (2002) discussed the synthesis of imidazo[1,2-a]pyridines and their rearrangements, providing a basis for further chemical modifications and applications (Khalafy, Setamdideh, & Dilmaghani, 2002).
Luminescent Materials
The development of luminescent materials using imidazole derivatives has been reported, indicating their utility in creating low-cost, high-performance luminescent materials. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range and quantum yields, demonstrating their potential for use in transparent thermosetting resins and other applications requiring luminescent properties (Volpi et al., 2017).
Corrosion Inhibition
Imidazole derivatives have also been explored for their corrosion inhibition properties. Prashanth et al. (2021) synthesized new imidazole derivatives and investigated their efficacy as corrosion inhibitors on mild steel in acidic solutions. Their research highlights the role of functional groups in enhancing corrosion inhibition efficiency, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).
Anti-Alzheimer's Agents
Investigations into the therapeutic potential of imidazole derivatives for Alzheimer's disease have shown promising results. Gupta et al. (2020) synthesized a series of N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives and evaluated them for anti-Alzheimer's activity. This research underscores the potential of such compounds in the development of new treatments for Alzheimer's disease, based on modifications of the lead compound donepezil (Gupta et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTRFDQIWCLDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)


![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)


![1-cyclopentyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2958706.png)
